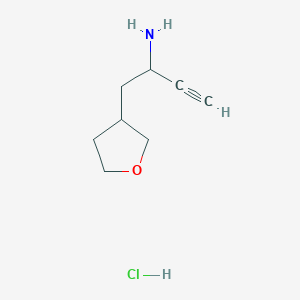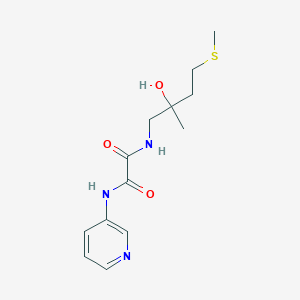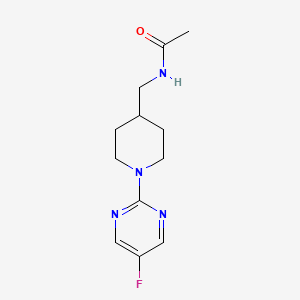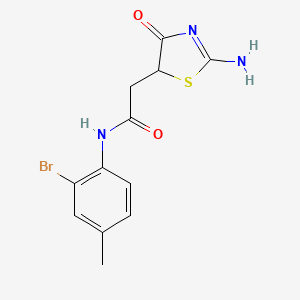
1-(Oxolan-3-yl)but-3-yn-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxolan-3-yl)but-3-yn-2-amine hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as 3-(3-aminooxolan-3-yl)but-1-yne hydrochloride and is a white crystalline solid with a molecular formula of C7H11NO.HCl.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Chiral 1,3-oxazinan-2-ones Synthesis : A method for synthesizing chiral 1,3-oxazinan-2-ones from carbohydrate derivatives, useful intermediates in pharmaceutical compounds and amino alcohols production, has been reported (Ella-Menye, Sharma, & Wang, 2005).
Phenolate Hydroxylation in Copper Complexes : Research on a hybrid permethylated-amine-guanidine ligand, based on a 1,3-propanediamine backbone, demonstrated its role in forming bis(mu-oxo)dicopper(III) species, relevant to the understanding of tyrosinase reactivity (Herres‐Pawlis et al., 2009).
Environmental and Analytical Chemistry
Aerosol Formation from Amines : A study on primary aliphatic amines, including butylamine, showed significant aerosol formation in the presence of NO3, which has implications for air quality in rural communities (Malloy et al., 2008).
Optical Detection of Amines : A study on the optical detection of various amines, including butylamine, using synthetic 3-trifluoroacetyl-131-deoxo-pyropheophorbides, highlights the potential for developing sensitive chemical sensors (Tamiaki et al., 2013).
Medicinal Chemistry and Drug Design
Polyester Functionalization for Gene Delivery : Research on the synthesis of polyesters with pendant amine groups, including amines such as butylamine, indicated their efficacy as gene delivery agents due to excellent cell penetration properties (Zhang et al., 2012).
Synthesis of Chelators for Uranyl Ion : A study focused on the design of ligands for the sequestration of the uranyl ion, employing amine-based molecules, suggests applications in nuclear waste management and environmental remediation (Franczyk, Czerwinski, & Raymond, 1992).
Propriétés
IUPAC Name |
1-(oxolan-3-yl)but-3-yn-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-8(9)5-7-3-4-10-6-7;/h1,7-8H,3-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUUENGRYGMUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(CC1CCOC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2890816.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2890819.png)
![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2890821.png)
![2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-chlorophenylboronic Acid Pinacol Ester](/img/structure/B2890823.png)





![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2890831.png)
![7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2890833.png)
